3-(Difluoromethyl)phenol
Overview
Description
3-(Difluoromethyl)phenol is a chemical compound with the molecular formula C7H6F2O . It is a member of the class of phenols .
Synthesis Analysis
The difluoromethylation of phenols can be achieved with a simple, non-ozone-depleting reagent. The reaction occurs within minutes at room temperature with exceptional functional-group tolerance .Molecular Structure Analysis
The molecular structure of 3-(Difluoromethyl)phenol consists of a phenol group with a difluoromethyl group attached. The molecular weight is 144.12 g/mol . The IUPAC name for this compound is 3-(difluoromethyl)phenol .Chemical Reactions Analysis
Difluoromethylation of phenols and thiophenols with the S-(Difluoromethyl)sulfonium salt has been studied. A wide variety of diversely functionalized phenols and thiophenols were readily converted to their corresponding aryl difluoromethyl ethers in good to excellent yields in the presence of lithium hydroxide .Physical And Chemical Properties Analysis
3-(Difluoromethyl)phenol has a molecular weight of 144.12 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. Its exact mass is 144.03867113 g/mol .Scientific Research Applications
Synthesis Optimization
The synthesis of 3-(trifluoromethyl)phenol and related compounds has been a subject of considerable interest due to its importance as an intermediate in medicine and pesticide production. Zhang Zhi-hai (2010) outlined an optimized synthesis process for 3-trifluoromethyl phenol, enhancing both yield and purity through steps like nitration, reduction, diazotization, and hydrolysis. This optimized process is vital for ensuring the efficient production of high-quality intermediates for further applications (Zhang Zhi-hai, 2010).
Difluoromethyl Ethers Preparation
Difluoromethyl ethers, derivable from phenols, find utility in various applications. W. R. Dolbier et al. (2014) demonstrated a three-step process for their preparation from phenols. This method involved the conversion of formate esters to dichloromethyl ethers, followed by chlorine/fluorine exchange to form difluoromethyl ethers. This process, efficient for a wide range of phenols, underscores the versatility and utility of difluoromethyl ethers in scientific research (W. R. Dolbier et al., 2014).
Use in Radical Deselenylation
The incorporation of the difluoro(phenylseleno)methyl group into carbonyl compounds has been explored by Ying-Ying Qin et al. (2005). They developed a novel strategy for synthesizing [difluoro(phenylseleno)methyl]trimethylsilane, which is further used as a nucleophilic difluoromethylating reagent. The resulting alcohols containing PhSeCF2 could be conveniently transformed into difluoromethyl alcohols through radical deselenylation. This highlights the potential of 3-(difluoromethyl)phenol derivatives in advanced synthetic chemistry (Ying-Ying Qin et al., 2005).
Eco-Friendly Synthesis Approaches
Y. Zafrani et al. (2009) reported an eco-friendly method for the difluoromethylation of phenols and thiophenols using diethyl bromodifluoromethylphosphonate. This approach, characterized by mild conditions and the production of environmentally benign side products like diethyl phosphate ion, emphasizes the increasing importance of sustainability in chemical synthesis (Y. Zafrani et al., 2009).
Safety And Hazards
Future Directions
Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The development of efficient methods for the synthesis of difluoromethyl compounds, as well as modern and accurate methods for their detection and analysis, will continue .
properties
IUPAC Name |
3-(difluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSDTIXPRXFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377789 | |
Record name | 3-DIFLUOROMETHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)phenol | |
CAS RN |
405196-14-7 | |
Record name | 3-DIFLUOROMETHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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